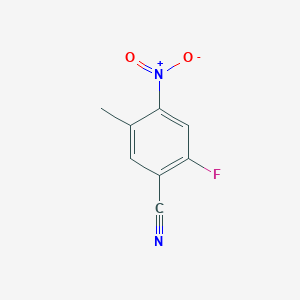

2-Fluoro-5-methyl-4-nitrobenzonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-fluoro-5-methyl-4-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-6(4-10)7(9)3-8(5)11(12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVYNGGLNUJFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803852-84-7 | |

| Record name | 2-fluoro-5-methyl-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical and Spectroscopic Profile

Detailed experimental data on the physicochemical and spectroscopic properties of 2-Fluoro-5-methyl-4-nitrobenzonitrile are not extensively reported in publicly available literature. However, based on its structure and the properties of analogous compounds, some general characteristics can be inferred.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents |

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the methyl carbon. |

| ¹⁹F NMR | A signal characteristic of an aromatic fluorine atom. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N (nitrile), C-NO₂ (nitro), C-F, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |

Synthesis and Manufacturing

While specific, detailed industrial manufacturing processes for 2-Fluoro-5-methyl-4-nitrobenzonitrile are proprietary, a common synthetic approach involves the nitration of 2-fluoro-5-methylbenzonitrile (B33194). This reaction typically utilizes a mixture of concentrated nitric acid and sulfuric acid. The starting material, 2-fluoro-5-methylbenzonitrile, can be prepared through various methods, including the cyanation of a corresponding brominated precursor.

Advanced Spectroscopic and Structural Characterization Techniques for Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the atomic connectivity can be constructed.

¹H NMR Spectral Analysis (e.g., aromatic proton coupling patterns)

The ¹H NMR spectrum of 2-fluoro-5-methyl-4-nitrobenzonitrile is predicted to display distinct signals corresponding to the methyl and aromatic protons. The aromatic region, typically observed between 6.5 and 8.0 ppm for aryl protons, would contain signals for the two protons on the benzene (B151609) ring. libretexts.org The electron-withdrawing nature of the nitro and nitrile groups, combined with the fluorine substituent, would significantly influence the chemical shifts of these protons, likely shifting them downfield.

The proton at position 3 (ortho to the fluorine and meta to the nitro group) and the proton at position 6 (meta to the fluorine and ortho to the methyl group) would exhibit specific coupling patterns. wisc.edu J-coupling, or spin-spin splitting, between neighboring nuclei provides information about the connectivity. wisc.edu Ortho coupling constants (³J) are typically in the range of 7–10 Hz, while meta coupling constants (⁴J) are smaller, around 2–3 Hz. wisc.eduacdlabs.com Coupling to the ¹⁹F nucleus would also occur, with the magnitude depending on the number of bonds separating the nuclei. The methyl group protons are expected to appear as a singlet in the benzylic region (around 2.0-3.0 ppm) as they have no adjacent protons. libretexts.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Ar-H (Position 3) | ~7.8 - 8.2 | Doublet of doublets (dd) or complex multiplet | ⁴JH-H, ³JH-F |

| Ar-H (Position 6) | ~7.5 - 7.9 | Doublet of doublets (dd) or complex multiplet | ⁴JH-H, ⁴JH-F |

| -CH₃ | ~2.5 - 2.8 | Singlet (s) | N/A |

¹³C NMR Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The chemical shifts are heavily influenced by the electronic effects of the substituents. The carbon of the nitrile group (C≡N) is expected in the 115-125 ppm range. Aromatic carbons typically resonate between 120 and 150 ppm, with the carbons directly attached to the electron-withdrawing fluorine and nitro groups appearing at the lower field (higher ppm) end of this range. researchgate.netstackexchange.com Conversely, the carbon attached to the electron-donating methyl group would be found further upfield. The carbon of the methyl group itself will appear at a much higher field, typically around 20 ppm. A key feature is that quaternary carbons (those not attached to any hydrogens) generally exhibit signals of lower intensity.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Intensity |

|---|---|---|

| -C≡N | 115 - 125 | Low |

| Ar-C-CN | 110 - 120 | Low |

| Ar-C-F | 160 - 165 (Doublet, ¹JC-F) | Low |

| Ar-C-H (Position 3) | 125 - 135 | Medium |

| Ar-C-NO₂ | 145 - 150 | Low |

| Ar-C-CH₃ | 135 - 145 | Low |

| Ar-C-H (Position 6) | 130 - 140 | Medium |

| -CH₃ | 15 - 25 | High |

¹⁹F NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It is characterized by a very wide range of chemical shifts, making it extremely sensitive to the local electronic environment. wikipedia.org For this compound, a single resonance is expected for the fluorine atom. The chemical shift for fluorine on an aromatic ring typically falls within the range of -100 to -170 ppm. researchgate.net This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (ortho and meta).

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡N stretch)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, several key absorptions are expected.

The most distinct feature is the stretching vibration of the nitrile (C≡N) triple bond, which gives rise to a sharp and intense peak. spectroscopyonline.com For aromatic nitriles, this absorption typically appears in the range of 2220-2240 cm⁻¹, a region with few other interfering absorptions. spectroscopyonline.comscribd.com The nitro (NO₂) group is also readily identifiable by two strong stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comblogspot.com Other expected bands include C-H stretching from the aromatic ring and the methyl group (around 3100-2850 cm⁻¹), and aromatic C=C stretching vibrations (~1600-1450 cm⁻¹). pressbooks.pub

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Methyl C-H | Stretch | 2975 - 2850 | Medium-Weak |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | Stretch | 1610 - 1580 & 1520 - 1450 | Medium-Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| C-F | Stretch | 1250 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental formula. It also offers structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of the elemental composition of the molecule. The molecular formula for this compound is C₈H₅FN₂O₂. HRMS can confirm this formula by providing an experimental mass that matches the calculated exact mass to within a few parts per million (ppm). Common fragmentation pathways for aromatic nitro compounds include the loss of NO (30 Da) and NO₂ (46 Da). youtube.com

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₈H₅FN₂O₂]⁺ | 180.0335 |

| [M+H]⁺ | [C₈H₆FN₂O₂]⁺ | 181.0408 |

| [M+Na]⁺ | [C₈H₅FN₂O₂Na]⁺ | 203.0227 |

| [M-NO₂]⁺ | [C₈H₅FN]⁺ | 134.0457 |

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide reveals a complex and non-planar molecular arrangement. Single-crystal X-ray diffraction confirms the specific placement of substituents on the aromatic ring and provides precise measurements of the geometric parameters that define its conformation and packing in the crystal lattice. nih.govresearchgate.net

Analysis of Bond Angles and Molecular Conformation

The molecular structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is characterized by significant twisting of its substituent groups relative to the central phenyl ring. The C1–C6 aromatic ring, the methoxy (B1213986) group, and the C9 methyl carbon are nearly coplanar, with a root-mean-square deviation of just 0.012 Å. nih.gov However, the nitro and acetamide (B32628) groups are considerably displaced from this plane due to steric hindrance from adjacent substituents. nih.gov

The plane of the nitro group (N2/O3/O4) is twisted out of the phenyl plane, creating a dihedral angle of 12.03 (9)°. nih.govresearchgate.net The acetamide substituent is even more significantly twisted, forming a dihedral angle of 47.24 (6)° with the phenyl plane. nih.govresearchgate.net This pronounced rotation is a result of steric interference from the ortho-positioned methyl and nitro groups. nih.gov This conformation contrasts with simpler acetanilides where the acetamide group may be more coplanar with the aromatic ring. nih.gov

Table 1: Selected Dihedral Angles for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

| Groups Defining Plane 1 | Groups Defining Plane 2 | Dihedral Angle (°) |

|---|---|---|

| Phenyl Ring | Nitro Group (NO₂) | 12.03 (9) |

| Phenyl Ring | Acetamide Group | 47.24 (6) |

Data sourced from IUCrData. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal is governed by specific intermolecular forces, primarily hydrogen bonding. In the crystal structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group plays a central role in directing the crystal packing. researchgate.net

A key interaction is the hydrogen bond formed between the acetamide N—H group, which acts as a hydrogen bond donor, and a carbonyl oxygen atom of an adjacent molecule, which acts as the acceptor. researchgate.net This interaction links the molecules into chains that propagate along the direction of the crystal lattice. researchgate.net These chains are further organized into layers through additional, weaker intermolecular contacts, resulting in a stable, ordered three-dimensional structure. nih.gov

Table 2: Hydrogen Bond Geometry for N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1—H1N···O2 | 0.84 (2) | 2.03 (2) | 2.8636 (16) | 174 (2) |

Data sourced from IUCrData. researchgate.net

Computational Chemistry and Theoretical Studies

Molecular Orbital Analysis (e.g., HOMO-LUMO Maps) for Reactivity Prediction

The reactivity of a molecule can be effectively predicted by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap implies that the molecule is more reactive and less stable. researchgate.net For 2-fluoro-5-methyl-4-nitrobenzonitrile, the electron-withdrawing nature of the nitro (-NO2), cyano (-CN), and fluoro (-F) groups would significantly influence the energy levels of these orbitals. The distribution of HOMO and LUMO across the molecule, visualized through orbital maps, would reveal the most probable sites for nucleophilic and electrophilic attacks.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for determining the electronic properties of molecules. researchgate.netorientjchem.org These calculations can predict various parameters that describe the electronic character and reactivity of this compound.

Key electronic properties derived from HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These parameters provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

| Property | Formula | Description |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The inverse of hardness, indicating higher reactivity and polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

Prediction of Regioselectivity in Electrophilic Substitutions

The regioselectivity of electrophilic aromatic substitution is governed by the electron density distribution on the aromatic ring. The existing substituents—fluoro, methyl, and nitro groups—on the benzonitrile (B105546) ring direct incoming electrophiles to specific positions. The methyl group (-CH3) is an activating, ortho-para directing group. Conversely, the nitro (-NO2) and cyano (-CN) groups are strongly deactivating and meta-directing. The fluoro (-F) group is deactivating due to its inductive effect but ortho-para directing due to its resonance effect.

Computational methods like Molecular Electrostatic Potential (MEP) maps are invaluable for predicting regioselectivity. nih.govajchem-a.com An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are the most likely sites for an electrophilic attack. nih.gov For this compound, an MEP analysis would highlight the carbon atoms on the benzene (B151609) ring with the highest negative potential, thereby predicting the outcome of substitution reactions.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a reaction pathway.

For reactions involving this compound, such as nucleophilic aromatic substitution (where the fluorine atom might be displaced) or reduction of the nitro group, DFT calculations can be used to:

Locate and characterize the geometry of transition states.

Calculate the activation energy barrier for each step.

Determine whether a proposed mechanism is energetically favorable compared to alternatives.

Analyze the charge distribution and orbital interactions along the reaction coordinate.

These investigations provide a detailed, atomistic understanding of how the reaction proceeds.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, rotation around the single bonds connecting the methyl and nitro groups to the benzene ring can lead to different conformers.

A potential energy surface scan is a common computational technique for this analysis. It involves systematically changing a specific dihedral angle (e.g., the angle defining the orientation of the methyl or nitro group) and calculating the molecule's energy at each step. researchgate.net The resulting plot of energy versus dihedral angle reveals the low-energy conformers (energy minima) and the rotational energy barriers (energy maxima) between them. mdpi.com This information is crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature, which can influence its reactivity and physical properties.

The Synthetic Versatility of Fluorinated Nitrobenzonitriles in Complex Organic Synthesis

While this compound is a recognized chemical entity, detailed research on its specific applications in complex organic synthesis is not extensively documented in publicly available literature. However, its close structural analogs, particularly 2-Fluoro-5-nitrobenzonitrile (B100134) and 2-Fluoro-4-nitrobenzonitrile (B1302158), are well-established as versatile building blocks in the synthesis of a wide range of heterocyclic systems and biologically active molecules. This article will focus on the documented applications of these closely related analogs as illustrative examples of the synthetic potential of this class of compounds.

Conclusion

De Novo Synthesis Strategies

De novo synthesis strategies construct the target molecule from simpler, more readily available precursors through a sequence of reactions that introduce the required functional groups.

Multi-step Synthesis from Substituted Precursors

Multi-step synthesis is a cornerstone for creating complex aromatic compounds, allowing for the sequential and controlled introduction of functional groups. A common approach for synthesizing fluoronitrobenzonitrile analogues begins with precursors already containing some of the desired substituents.

For instance, a patented method for the synthesis of the analogue 2-fluoro-4-nitrobenzonitrile (B1302158) starts with 2-fluoro-4-nitroaniline (B181687). google.comgoogle.com This precursor undergoes a diazotization reaction, followed by a bromination step (a Sandmeyer-type reaction) to convert the amino group (-NH₂) into a bromine atom (-Br). The resulting 2-fluoro-4-nitrobromobenzene is then subjected to a cyanation reaction to yield the final product. google.com This strategic sequence leverages the reactivity of the amino group to introduce the nitrile functionality indirectly.

Another multi-step pathway involves the transformation of a methyl group. The synthesis of 2-fluoro-4-nitrobenzonitrile can also be envisioned starting from 2-fluoro-4-nitrotoluene. This process involves the oxidation of the methyl group to a carboxylic acid, which is then converted to a primary amide (2-fluoro-4-nitrobenzamide). The final step is a dehydration reaction of the amide, often using reagents like phosphorus pentoxide (P₂O₅), to furnish the nitrile group. google.comgoogle.comchemicalbook.com

A representative multi-step synthesis for an analogue is detailed below:

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| 1 | 2-Fluoro-4-nitroaniline | NaNO₂, HBr/CuBr | 2-Fluoro-4-nitrobromobenzene | Not specified | google.com |

| 2 | 2-Fluoro-4-nitrobromobenzene | CuCN, NMP (solvent) | 2-Fluoro-4-nitrobenzonitrile | 54.1% | google.com |

| 1 | 2-Fluoro-4-nitrobenzamide | P₂O₅/Hexamethyldisiloxane | 2-Fluoro-4-nitrobenzonitrile | 95% | google.comchemicalbook.com |

Cyanation Reactions (e.g., from halogenated nitrobenzenes)

Cyanation reactions are pivotal for introducing the nitrile (-CN) group onto an aromatic ring, typically by displacing a halogen atom. Transition-metal catalysis, particularly with palladium, copper, and nickel complexes, has revolutionized this transformation, offering milder conditions and broader substrate scope compared to classical methods like the Rosenmund-von Braun reaction (which uses stoichiometric copper(I) cyanide at high temperatures). researchgate.netresearchgate.net

Modern catalytic systems employ various cyanide sources, including potassium ferrocyanide (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and sodium cyanide (NaCN), which are often safer and more manageable than copper(I) cyanide. researchgate.netresearchgate.netorganic-chemistry.org The choice of catalyst, ligand, and cyanide source is crucial for achieving high yields, especially with electron-deficient substrates like halogenated nitrobenzenes.

Examples of Catalytic Cyanation Systems:

Palladium-catalyzed: A common system involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with Zn(CN)₂ as the cyanide source. This method was successfully used to synthesize 2-fluoro-4-methylbenzonitrile (B33328) from 4-bromo-3-fluorotoluene.

Copper-catalyzed: Copper-catalyzed cyanations are a cost-effective alternative. These reactions often utilize copper(I) salts and can be performed with various cyanide sources. researchgate.netresearchgate.net

Nickel-catalyzed: Nickel catalysts offer a powerful option for the cyanation of challenging substrates, including aryl chlorides. organic-chemistry.orgacs.org

A classic route to introduce a nitrile group is the Sandmeyer reaction , which involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. wikipedia.orgnih.gov This method is particularly useful for substrates where the starting amine is readily accessible. For example, the synthesis of 2-fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitroaniline proceeds via its diazonium salt intermediate, which is then reacted with CuCN. google.comgoogle.com However, the reaction can sometimes lead to unexpected side products depending on the substrate's substitution pattern. rsc.org

| Reaction Type | Substrate Example | Catalyst/Reagent | Cyanide Source | Product Example | Reference |

| Pd-catalyzed Cyanation | 4-Bromo-3-fluorotoluene | Pd(PPh₃)₄ | Zn(CN)₂ | 2-Fluoro-4-methylbenzonitrile | |

| Sandmeyer Cyanation | 2-Fluoro-4-nitroaniline | NaNO₂, H⁺, then CuCN | CuCN | 2-Fluoro-4-nitrobenzonitrile | google.comgoogle.com |

Direct Functionalization Approaches

Direct functionalization aims to introduce a functional group onto the aromatic ring by activating a C-H bond, thus avoiding the need for pre-functionalized substrates like aryl halides or amines. While powerful, direct cyanation of an unactivated C-H bond on a complex scaffold like a substituted nitrobenzene (B124822) remains a significant synthetic challenge. Research in this area is ongoing, with most successful examples involving specific directing groups or highly reactive substrates. More commonly, direct functionalization is applied to simpler systems or for the introduction of other groups. For the specific synthesis of 2-Fluoro-5-methyl-4-nitrobenzonitrile, multi-step strategies involving cyanation of a halogenated precursor remain the more established and reliable approach.

Fluorination Techniques

The introduction of a fluorine atom onto the aromatic ring is a key step and can be achieved through several methods. The choice of technique often depends on the available precursors and the desired regioselectivity.

Introduction of Fluorine via Halogen Exchange (e.g., using KF)

The halogen exchange (Halex) reaction is a widely used industrial method for synthesizing fluoroaromatics. It involves the nucleophilic substitution of an activated aryl chloride or bromide with a fluoride (B91410) salt, most commonly potassium fluoride (KF). researchgate.net The reaction's success hinges on two main factors: the activation of the aromatic ring by electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving halogen, and the use of a polar aprotic solvent (like DMF, DMSO, or sulfolane) to enhance the nucleophilicity of the fluoride ion. google.comresearchgate.net

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, are often added to improve the solubility and reactivity of KF. researchgate.net The synthesis of p-fluoronitrobenzene from p-chloronitrobenzene using KF in DMF with tetramethylammonium (B1211777) chloride as a catalyst can achieve high conversion and yield. researchgate.net This methodology is directly applicable to the synthesis of this compound from a precursor like 2-Chloro-5-methyl-4-nitrobenzonitrile.

| Substrate | Fluorinating Agent | Catalyst | Solvent | Temperature | Yield | Reference |

| p-Chloronitrobenzene | Potassium Fluoride (KF) | Tetramethylammonium chloride | DMF | 150°C | 91.6% | researchgate.net |

| Tetrachloro-isophthalonitrile | Potassium Fluoride (KF) | None | Sulfolane | 220°C | 80% | researchgate.net |

Fluorodenitration Pathways

Fluorodenitration involves the nucleophilic substitution of a nitro group (-NO₂) with a fluoride ion. This reaction is particularly useful when the corresponding nitro-substituted precursor is more accessible than the halo-substituted one. Similar to the Halex reaction, fluorodenitration requires activation from other electron-withdrawing groups on the ring and is typically performed at high temperatures in a polar aprotic solvent. google.com

An attempt to synthesize 2-fluoro-4-nitrobenzonitrile via fluorodenitration of 2,4-dinitrobenzonitrile (B1296554) using KF has been reported. google.com The reaction aimed to replace the nitro group at the 2-position. However, the process resulted in only partial conversion of the starting material (40% remained unreacted) and produced a small amount of 2,4-difluorobenzonitrile (B34149) as a by-product, highlighting the challenges in achieving high selectivity and yield with this method. google.com

Nitration Procedures

Nitration is a critical step in the synthesis of this compound, involving the introduction of a nitro (-NO₂) group onto the aromatic ring. This electrophilic aromatic substitution reaction is highly sensitive to the nature of the substituents on the benzene (B151609) ring.

Achieving regioselectivity in the nitration of a polysubstituted benzene, such as the precursor 2-fluoro-5-methylbenzonitrile (B33194), is paramount. The goal is to introduce the nitro group at a specific position, in this case, the C4 position. Traditional nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). numberanalytics.comnih.gov

The strategy for achieving regioselectivity hinges on the directing effects of the substituents already present on the ring. In the case of a precursor like 2-fluoro-5-methylbenzonitrile, the fluorine, methyl, and nitrile groups collectively influence the position of electrophilic attack. Modern strategies aim to enhance this selectivity through the use of alternative nitrating agents and catalysts. For instance, employing nitronium salts like nitronium tetrafluoroborate (B81430) can offer milder conditions. numberanalytics.com Furthermore, solid acid catalysts, such as zeolites, have been shown to improve para-selectivity in the nitration of some alkylbenzenes, which could be applicable in controlling the nitration of similar substrates. researchgate.net

Recent developments focus on catalyst-free and co-acid-free nitration using aqueous nitric acid, which can improve safety and reduce acidic waste. nih.gov The molar ratio of nitric acid to the aromatic substrate is a critical factor in these systems, with an excess of the nitrating agent being necessary for effective conversion. frontiersin.org

The outcome of the nitration of 2-fluoro-5-methylbenzonitrile is determined by the cumulative directing effects of the fluoro, methyl, and cyano substituents. These effects are categorized based on how they influence the reactivity of the ring and the orientation of the incoming electrophile.

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, making it more reactive towards electrophiles. It is an ortho, para-director. libretexts.org

Fluoro Group (-F): As a halogen, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. However, it possesses lone pairs of electrons that can be donated via resonance, making it an ortho, para-director. libretexts.org

Cyano Group (-CN): The nitrile group is strongly electron-withdrawing through both inductive and resonance effects, making it a powerful deactivating group and a meta-director. organicchemistrytutor.com

In the nitration of 2-fluoro-5-methylbenzonitrile, these groups are in competition. The powerful activating and ortho, para-directing methyl group at C5, along with the ortho, para-directing fluoro group at C2, will strongly favor substitution at the positions ortho and para to them. The C4 position is ortho to the methyl group and meta to both the fluoro and the deactivating cyano group. The strong activation and directing influence of the methyl group is generally the dominant factor, guiding the nitronium ion to the C4 position. The deactivating, meta-directing cyano group also favors substitution at C4, as this position is meta to it. This alignment of directing effects leads to a high degree of regioselectivity for the desired this compound isomer.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CH₃ (Methyl) | C5 | Activating | Ortho, Para |

| -F (Fluoro) | C2 | Deactivating | Ortho, Para |

| -CN (Cyano) | C1 | Strongly Deactivating | Meta |

Methyl Group Introduction and Functionalization

The methyl group can be incorporated into the molecular scaffold at various stages of the synthesis. A common strategy involves starting with a commercially available methylated precursor, such as m-fluorotoluene. google.com This approach avoids the need to introduce the methyl group later in the synthesis, which can be challenging on a complex, deactivated ring. Subsequent reactions, such as bromination followed by cyanation, can then be used to build the final molecule.

Once incorporated, the benzylic methyl group is a site for further chemical modification, or functionalization. This allows for the synthesis of a variety of analogues from a common intermediate. A key transformation is the oxidation of the methyl group. For example, the related compound 2-fluoro-5-formylbenzonitrile, where the methyl group has been oxidized to an aldehyde, is a valuable synthetic intermediate. google.com This oxidation can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC). chemicalbook.com The resulting aldehyde can then participate in a wide range of subsequent reactions. Other potential functionalizations include benzylic halogenation followed by nucleophilic substitution. Methods involving benzylic deprotonation offer another route to functionalization, often facilitated by transition metal complexes or strong bases. rsc.org

Green Chemistry and Industrial-Scale Optimization in Synthesis

Traditional nitration processes often generate significant amounts of hazardous waste, particularly from the use of mixed acids. ewadirect.com Green chemistry principles and process optimization are crucial for developing more sustainable and economically viable industrial-scale syntheses.

A major focus of green chemistry in nitration is the replacement of hazardous solvents and co-acids like concentrated sulfuric acid. Several alternatives have been explored to minimize environmental impact.

Ionic Liquids: Room-temperature ionic liquids (RTILs) have been investigated as recyclable solvents for aromatic nitration. researchgate.net They can facilitate the reaction using simple nitric acid, sometimes with a transition metal catalyst, and the product can often be separated by simple distillation, allowing the ionic liquid to be reused. researchgate.net

Solvent-Free Conditions: Reactions can be optimized to run without any additional solvent, using only aqueous nitric acid as both the reagent and the medium. nih.gov This approach dramatically reduces waste streams.

Zeolite Catalysis: Using solid acid catalysts like zeolite beta allows for solvent-free processes where nitric acid and acetic anhydride (B1165640) are used. The only by-product is acetic acid, which is easily separated. researchgate.net

| Method | Nitrating System | Key Advantages | Reference |

|---|---|---|---|

| Ionic Liquids (RTILs) | HNO₃ / Transition Metal Catalyst | Recyclable solvent/catalyst system, no vapor pressure. | researchgate.net |

| Catalyst- and Solvent-Free | Aqueous HNO₃ | Eliminates catalyst and solvent waste, improved safety. | nih.gov |

| Heterogeneous Catalysis | HNO₃ / Acetic Anhydride / Zeolite Beta | Recyclable catalyst, clean reaction, easily separable by-product. | researchgate.net |

For industrial applications, the ability to recycle catalysts is essential for cost reduction and waste minimization. Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily separated by filtration.

Lanthanide and Group IV Metal Triflates: Catalytic amounts of lanthanide(III) triflates [Ln(OTf)₃] have been shown to be effective, water-tolerant Lewis acids for nitrating aromatic compounds. rsc.org These catalysts are readily recycled and can be reused multiple times with little to no loss in activity or yield. The only by-product of the reaction is water, making the process highly atom-economical. rsc.org

Zeolites and Clays: Solid acid catalysts such as H-Y zeolite and Fe³⁺-exchanged K10-montmorillonite clay have demonstrated high efficiency and para-selectivity in nitration reactions. researchgate.nettandfonline.com These catalysts can be regenerated and reused, offering a sustainable alternative to traditional homogeneous acid catalysts. researchgate.net

Continuous Flow Reactor Applications

Continuous flow chemistry, particularly utilizing microreactors or millireactors, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates. This methodology involves pumping reagents through a network of tubes or channels where the reaction occurs. The small reactor volumes, high surface-area-to-volume ratios, and precise control over reaction parameters such as temperature, pressure, and residence time offer numerous benefits over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety for hazardous reactions, higher yields and selectivity, and seamless scalability.

While specific literature on the continuous flow synthesis of this compound is not available, the synthesis of structurally related nitriles and nitroaromatic compounds has been extensively demonstrated using this technology. For instance, the nitration of aromatic compounds, a key step in the synthesis of the target molecule, is notoriously hazardous in batch reactors due to the highly exothermic nature of the reaction and the use of strong acids. Continuous flow reactors mitigate these risks by allowing for rapid heat dissipation and precise temperature control, thereby preventing thermal runaways and the formation of undesirable byproducts.

A study on the synthesis of 5-fluoro-2-nitrobenzotrifluoride, an analogue of the target compound, showcased the advantages of a continuous-flow millireactor system. rsc.org This process utilized a mixed acid nitrating agent and demonstrated that the flow reactor offered superior control over impurities and higher process efficiency compared to a traditional batch reactor, owing to the enhanced mass and heat transfer rates. rsc.org

Furthermore, various methods for the synthesis of the nitrile functional group have been successfully adapted to continuous flow systems. These include the conversion of aldehydes, carboxylic acids, and amines into nitriles under continuous flow conditions, often with significantly reduced reaction times and improved yields compared to batch methods. rsc.orgresearchgate.netrsc.org For example, a continuous-flow protocol for preparing organic nitriles from carboxylic acids has been developed, which operates at high temperatures and pressures without the need for a catalyst. researchgate.net Another approach demonstrates a cyanide-free synthesis of aryl nitriles from ketones using p-toluenesulfonylmethyl isocyanide (TosMIC) in a continuous flow process with a residence time of just 1.5 minutes. researchgate.net

The table below summarizes key findings from studies on the continuous flow synthesis of related compounds, illustrating the potential for applying this technology to the synthesis of this compound.

| Precursor/Reaction | Key Reagents/Conditions | Residence Time | Yield/Conversion | Reference |

| Benzoic Acid to Benzonitrile (B105546) | Acetonitrile (supercritical), 350 °C, 65 bar | 25 min | Quantitative | researchgate.net |

| Benzaldehyde to Benzonitrile | TMSN₃, TfOH, MeCN, 25 °C | 5 s | Quantitative | rsc.org |

| 3-Fluorobenzotrifluoride Nitration | Mixed Acid (HNO₃/H₂SO₄) | Not specified | High Yield | rsc.org |

| Ketones to Aryl Nitriles | TosMIC, mild conditions | 1.5 min | High | researchgate.net |

These examples underscore the versatility and efficiency of continuous flow reactors for the synthesis of functionalized aromatic compounds. The enhanced safety profile for hazardous reactions like nitration, coupled with the potential for high-throughput optimization and scalability, makes continuous flow synthesis a highly attractive methodology for the industrial production of this compound and its analogues.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a paradigm shift in chemical synthesis, moving away from solvent-based methods towards a more sustainable and environmentally friendly approach. nih.gov Reactions are typically performed in a ball mill, where the mechanical energy from grinding or milling provides the activation energy for the chemical transformation. bohrium.com This solvent-free or minimal-solvent approach not only reduces chemical waste but can also lead to the formation of products that are inaccessible through traditional solution-phase chemistry. bohrium.com

The application of mechanochemistry to the synthesis of aromatic nitriles is a growing area of research. While specific studies on the mechanochemical synthesis of this compound have not been reported, recent advancements in the mechanochemical cyanation of aryl halides provide a strong proof-of-concept for its potential application.

A significant development in this area is the use of less toxic cyanide sources in a solid-state reaction. For example, a mechanochemical palladium-catalyzed cyanation of aryl bromides has been developed using non-toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in an electromagnetic mill, completely avoiding the use of solvents and high temperatures. rsc.org This method has been shown to be effective for a range of aryl bromides, including those with both electron-donating and electron-withdrawing groups, achieving good to excellent yields. rsc.org

Another innovative approach involves direct mechanocatalysis, where the milling balls themselves are catalytically active. A recent study demonstrated the cyanation of aryl halides in a ball mill using catalytically active palladium milling balls, again with potassium hexacyanoferrate(II) as the cyanide source. rsc.orgresearchgate.net This method also avoids the use of solvents and ligands, and reactions can be completed in as little as four hours at room temperature with yields up to 90%. rsc.orgresearchgate.net

The table below presents data from recent studies on the mechanochemical synthesis of aromatic nitriles, highlighting the conditions and outcomes of these novel, solvent-free approaches.

| Aryl Halide Substrate | Cyanide Source | Catalyst/Conditions | Reaction Time | Yield | Reference |

| 1-Bromo-4-(methylsulfonyl)benzene | K₄[Fe(CN)₆] | Pd catalyst, electromagnetic mill | 3 h | 93% | rsc.org |

| 1-Bromo-4-methoxybenzene | K₄[Fe(CN)₆] | Pd catalyst, electromagnetic mill | Not specified | Excellent | rsc.org |

| Various Aryl Iodides | K₄[Fe(CN)₆] | Pd milling balls, 35 Hz | 4 h | Up to 90% | rsc.orgresearchgate.net |

The advantages of mechanochemical synthesis, such as the elimination of bulk solvents, reduced reaction times, and the use of safer reagents, make it a compelling alternative for the synthesis of this compound. The cyanation of a suitably substituted aryl halide precursor, for instance, could be envisioned using these solvent-free, ball-milling techniques. This approach would not only be more environmentally benign but could also offer a safer and more efficient route to this valuable chemical intermediate.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of this compound. This class of reactions involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. The reaction typically proceeds through a two-step addition-elimination mechanism, which is greatly favored in this molecule due to its specific substitution pattern. masterorganicchemistry.com

Contrary to its behavior in aliphatic substitution reactions (SN1/SN2) where it is a poor leaving group, fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.com The reactivity of halogens in SNAr often follows the trend F >> Cl > Br > I, which is the reverse of the typical order seen in aliphatic chemistry. nih.gov

The aromatic ring of this compound is rendered highly electron-deficient, and thus "activated" for nucleophilic attack, by the potent electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups. ossila.com Both substituents are classified as strong deactivating groups in the context of electrophilic reactions, but they serve as powerful activating groups for nucleophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org

These groups activate the ring through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group and the nitrogen in the nitrile group withdraws electron density from the ring through the sigma bond framework.

Resonance Effect (-M): Both the nitro and nitrile groups are pi-acceptors, capable of delocalizing the negative charge of the anionic intermediate onto themselves through resonance. masterorganicchemistry.comwikipedia.org This delocalization provides significant stabilization.

For this stabilization to be effective, the electron-withdrawing groups must be positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the nitrile group is ortho and the nitro group is para to the fluorine leaving group, representing an optimal arrangement for activation and stabilization of the reaction intermediate.

Table 1: Influence of Substituents on SNAr Reactivity of this compound

The regioselectivity of SNAr reactions on this compound is unambiguous. Nucleophilic attack occurs exclusively at the carbon atom bearing the fluorine leaving group (the C2 position). This high degree of regioselectivity is a direct consequence of the combined electronic influence of the substituents. The ortho-nitrile and para-nitro groups work in concert to maximally stabilize the negative charge that develops at the C2 position upon nucleophilic attack. Attack at any other position would not allow for this crucial resonance stabilization by both electron-withdrawing groups, making alternative pathways significantly higher in energy.

The SNAr reaction proceeds via a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comimperial.ac.uk The formation of this complex is the slow, rate-determining step of the reaction. masterorganicchemistry.comstackexchange.com In the case of this compound, a nucleophile (Nu⁻) attacks the C2 carbon, breaking the aromatic pi-system and forming a sp³-hybridized carbon center. The resulting negative charge is delocalized across the pi-system and, most importantly, onto the ortho-nitrile and para-nitro groups. This delocalization is key to the stability of the Meisenheimer complex. The high stability of this intermediate facilitates its formation, allowing the reaction to proceed. Following its formation, the complex rapidly rearomatizes by expelling the fluoride ion, yielding the final substitution product.

The highly activated nature of this compound allows it to react with a wide range of nucleophiles. Common nucleophiles include amines, thiols, and alkoxides, which readily displace the fluoride atom to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

Amines: Reactions with primary and secondary amines are common, leading to the formation of N-substituted aniline (B41778) derivatives. For instance, reaction with methylamine (B109427) would be expected to yield 2-(methylamino)-5-methyl-4-nitrobenzonitrile.

Thiols: Thiolates are excellent nucleophiles for SNAr reactions. The reaction of the closely related 2-fluoro-5-nitrobenzonitrile (B100134) with methyl thioglycolate proceeds in high yield (93%) to form a benzothiophene (B83047) derivative, indicating that this compound would undergo similar transformations. ossila.com

Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, can also serve as effective nucleophiles, resulting in the formation of aryl ethers.

Table 2: Representative SNAr Reactions and Product Classes

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on an electron-rich aromatic system. masterorganicchemistry.com The benzene ring in this compound is extremely electron-deficient due to the cumulative electron-withdrawing power of the nitro, nitrile, and fluoro substituents. These groups strongly deactivate the ring towards attack by electrophiles. masterorganicchemistry.comwikipedia.org

Deactivating Groups: The -NO₂ and -CN groups are powerful deactivating groups and are meta-directors in EAS. masterorganicchemistry.comwikipedia.org

Conflicting Directors: The fluorine atom is also deactivating but is an ortho, para-director, while the methyl group is a weak activating group and an ortho, para-director. wikipedia.orglibretexts.org

Due to the overwhelming deactivation provided by the two strong electron-withdrawing groups, this compound is highly unreactive towards standard EAS conditions. Forcing such a reaction would require extremely harsh conditions, and the reaction would likely be low-yielding and non-selective. If a reaction were to occur, the directing influence would be complex, but the powerful meta-directing nature of the nitro and nitrile groups would be expected to dominate, favoring substitution at the C6 position. However, as a practical matter, EAS is not a synthetically useful pathway for this compound.

Table of Compounds Mentioned

Deactivating Effects of Nitro and Nitrile Groups

The nitro (-NO₂) and nitrile (-CN) groups are powerful electron-withdrawing groups that substantially decrease the nucleophilicity of the benzene ring. libretexts.org This deactivation occurs through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect : Both the nitrogen atom in the nitro group and the carbon atom in the nitrile group are bonded to highly electronegative atoms (oxygen and nitrogen, respectively). This creates a strong dipole, pulling electron density away from the benzene ring through the sigma (σ) bonds. This withdrawal of electron density makes the ring less attractive to incoming electrophiles. libretexts.org

Resonance Effect : Both groups also deactivate the ring by withdrawing electron density through the pi (π) system (mesomeric effect). They can delocalize the ring's π-electrons onto themselves, which can be visualized by drawing resonance structures. These structures place a positive charge on the aromatic ring, particularly at the ortho and para positions relative to the substituent, further reducing its reactivity towards electrophiles. libretexts.org

Due to these combined effects, aromatic rings substituted with nitro and nitrile groups undergo electrophilic aromatic substitution reactions much more slowly than benzene itself. libretexts.org

Directing Effects of Substituents

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring control the regiochemistry of the reaction, determining where the new substituent will be positioned. longdom.org The four substituents on this compound have competing directing effects.

Nitro (-NO₂) and Nitrile (-CN) Groups : As strong deactivating groups, both the nitro and nitrile groups are meta-directors. masterorganicchemistry.com They direct incoming electrophiles to the position meta to themselves because the resonance structures of the intermediate carbocation (arenium ion) show that the positive charge is destabilized at the ortho and para positions. libretexts.org

Methyl (-CH₃) Group : The methyl group is an activating group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. chemguide.co.uk

Fluoro (-F) Group : Halogens like fluorine are an interesting case. They are deactivating due to their strong electron-withdrawing inductive effect. libretexts.org However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, which helps to stabilize the carbocation intermediate when substitution occurs at the ortho and para positions. libretexts.org

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| Nitrile (-CN) | 1 | Strongly Deactivating (Inductive & Resonance) | meta-director |

| Fluoro (-F) | 2 | Deactivating (Inductive), Donating (Resonance) | ortho, para-director |

| Nitro (-NO₂) | 4 | Strongly Deactivating (Inductive & Resonance) | meta-director |

| Methyl (-CH₃) | 5 | Activating (Inductive & Hyperconjugation) | ortho, para-director |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be converted into various other functionalities, significantly expanding the synthetic utility of this compound.

Reduction to Amine Derivatives (e.g., catalytic hydrogenation, metal hydrides)

One of the most common transformations of an aromatic nitro group is its reduction to an amino (-NH₂) group. This conversion is a key step in the synthesis of many pharmaceutical intermediates and other fine chemicals.

Catalytic Hydrogenation : This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. For instance, the hydrogenation of N-methyl-2-fluoro-4-nitrobenzamide, a related compound, in the presence of Pd/C effectively yields 4-amino-2-fluoro-N-methyl-benzamide. researchgate.net A similar process would reduce this compound to 4-amino-2-fluoro-5-methylbenzonitrile.

Metal Hydrides : Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used for this reduction. However, these reagents are less selective and can also reduce the nitrile group, so reaction conditions must be carefully controlled.

Metal/Acid Reduction : Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (like HCl) are also effective for reducing aromatic nitro groups.

Formation of Indazole Derivatives

The structure of this compound is suitable for the synthesis of substituted indazoles, which are important heterocyclic scaffolds in medicinal chemistry. nih.gov The synthesis often proceeds through a nucleophilic aromatic substitution (SₙAr) reaction followed by cyclization.

A common route involves reacting a 2-fluoro-benzonitrile derivative with hydrazine (B178648) (N₂H₄) or a substituted hydrazine. In a reaction involving the related compound 2-fluoro-4-nitrobenzonitrile, treatment with aqueous hydrazine in isopropanol (B130326) at 80°C leads to the formation of 3-amino-6-nitroindazole. In this type of reaction, the hydrazine acts as a nucleophile, displacing the activated fluorine atom. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the indazole ring. A similar reaction with this compound would be expected to yield 3-amino-5-methyl-6-nitroindazole.

| Transformation | Starting Material | Reagents | Product | Reference Reaction |

|---|---|---|---|---|

| Nitro Reduction | This compound | H₂, Pd/C | 4-Amino-2-fluoro-5-methylbenzonitrile | Reduction of N-methyl-2-fluoro-4-nitrobenzamide researchgate.net |

| Indazole Formation | This compound | Hydrazine (N₂H₄) | 3-Amino-5-methyl-6-nitroindazole | Reaction of 2-fluoro-4-nitrobenzonitrile |

Transformations of the Nitrile Group

The nitrile group (-CN) is a valuable functional group that can be converted into amides, carboxylic acids, amines, and other functionalities.

Hydrolysis and Amidation Reactions

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate.

Acidic Hydrolysis : In the presence of a strong acid (like H₂SO₄ or HCl) and water, the nitrile is first protonated, making the carbon atom more electrophilic. A water molecule then attacks this carbon. After a series of proton transfers, an amide intermediate (2-fluoro-5-methyl-4-nitrobenzamide) is formed. With continued heating, this amide is further hydrolyzed to the corresponding carboxylic acid (2-fluoro-5-methyl-4-nitrobenzoic acid). youtube.com

Basic Hydrolysis : Under basic conditions (e.g., using NaOH), a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Protonation by water yields the amide intermediate. youtube.com If the reaction conditions are mild (e.g., lower temperatures), it is sometimes possible to isolate the amide. However, vigorous heating will drive the hydrolysis of the amide to the carboxylate salt, which upon acidic workup gives the carboxylic acid. youtube.com

The conversion of a carboxylic acid to an amide, such as the formation of N-methyl-2-fluoro-4-nitrobenzamide from 2-fluoro-4-nitrobenzoic acid, typically involves activating the carboxylic acid (e.g., by converting it to an acyl chloride) and then reacting it with an amine. researchgate.net This highlights the synthetic relationship between these functional groups.

Cyclocondensation Reactions (e.g., with methyl thioglycolate)

Cyclocondensation reactions are crucial for synthesizing heterocyclic systems. In the case of this compound, the activated fluorine atom serves as an excellent leaving group in reactions with dinucleophiles. A notable example is its reaction with methyl thioglycolate, which leads to the formation of benzothiophene derivatives. This reaction proceeds via an initial nucleophilic substitution of the fluorine by the sulfur atom of the thioglycolate, followed by an intramolecular cyclization involving the ester and the aromatic ring. This pathway is instrumental in creating complex molecular scaffolds. For instance, anti-tumor benzothiophene derivatives have been synthesized from 2-fluoro-5-nitrobenzonitrile and methyl thioglycolate, achieving a high yield of 93%. ossila.com

| Reactant 1 | Reactant 2 | Product Type | Yield |

| This compound | Methyl thioglycolate | Benzothiophene derivative | 93% |

Ritter Reaction Applications

The Ritter reaction is a classic organic reaction that converts a nitrile into an N-substituted amide using a strong acid and a source of a stable carbocation (like a tertiary alcohol or an alkene). irb.hr While specific studies detailing the Ritter reaction with this compound are not prevalent, the nitrile functionality of the molecule is susceptible to this transformation. The general mechanism involves the protonation of the nitrile by a strong acid, followed by nucleophilic attack from the carbocation. The resulting nitrilium ion is then hydrated to yield the corresponding N-substituted amide. This reaction provides a potential route to convert the cyano group of this compound into an amide, further diversifying its synthetic utility.

Reactions Involving the Methyl Group

Oxidation Reactions (e.g., to carboxylic acid)

The benzylic methyl group on the aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. chemspider.com The reaction typically requires heating to proceed effectively. This oxidation converts this compound into 5-cyano-2-fluoro-4-nitrobenzoic acid. More modern and milder methods for benzylic oxidation involve catalytic systems, such as using cobalt or manganese salts with molecular oxygen or employing N-hydroxyphthalimide (NHPI) as a catalyst. organic-chemistry.org This transformation is valuable for introducing a carboxylic acid functionality, which can then be used in further synthetic steps like esterification or amidation.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Amination)

The fluorine atom in this compound, activated by the adjacent nitro and nitrile groups, can participate in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling

Palladium catalysts are exceptionally versatile and widely used for cross-coupling reactions involving aryl halides and pseudo-halides. mdpi.comnih.gov

Suzuki Coupling: The Suzuki-Miyaura reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.com this compound can potentially act as the halide partner, coupling with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne would yield an alkynyl-substituted benzonitrile, a valuable intermediate in the synthesis of more complex molecules. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would allow for the substitution of the fluorine atom in this compound with a primary or secondary amine, providing access to a wide range of substituted aniline derivatives.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(0) catalyst + Base | C(aryl)-C(aryl/vinyl) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) + Base | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig | Amine | Pd(0) catalyst + Base | C(aryl)-N |

Ligand-Dependent Catalysis

The success and efficiency of palladium-catalyzed coupling reactions are often highly dependent on the choice of ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity by modulating the electron density and steric environment of the metal. For instance, in Sonogashira couplings, the development of specific phosphine (B1218219) ligands has enabled copper-free reaction conditions, which is advantageous for avoiding the formation of alkyne homocoupling byproducts. nih.gov An air-stable palladium precatalyst bearing a di-tert-butylneopentylphosphine (B1584642) (DTBNpP) ligand has been shown to facilitate room-temperature, copper-free Sonogashira reactions of challenging aryl bromides. nih.gov The application of such tailored ligand-catalyst systems is crucial for optimizing reactions with substrates like this compound, potentially allowing for milder conditions, broader substrate scope, and higher yields.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Functionalization

Future research will likely focus on the development of novel catalytic systems to selectively functionalize the 2-Fluoro-5-methyl-4-nitrobenzonitrile core. The presence of the nitro group can facilitate nucleophilic aromatic substitution of the fluorine atom. nih.gov Transition-metal-catalyzed cross-coupling reactions could be employed to introduce a wide range of substituents at the C-F bond. acs.org Furthermore, the development of catalysts for the selective reduction of the nitro group to an amine, without affecting the nitrile functionality, would provide a versatile intermediate for further derivatization. mdpi.com Research into regioselective C-H functionalization of the aromatic ring, guided by the existing substituents, is another promising area that could be explored with advanced catalytic methods. nih.gov

Development of Asymmetric Synthesis Routes

The synthesis of chiral derivatives of this compound presents an opportunity for the development of novel asymmetric synthetic methodologies. While the parent molecule is achiral, the introduction of a chiral center through reactions at the methyl group or by the addition of a chiral substituent via nucleophilic aromatic substitution could lead to enantiomerically enriched products. nih.govnih.gov The use of chiral auxiliaries, organocatalysis, or transition-metal catalysis with chiral ligands could be investigated to achieve high levels of stereocontrol. researchgate.netsigmaaldrich.com The resulting chiral benzonitriles could have potential applications as intermediates in the synthesis of pharmaceuticals or as chiral ligands in catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and functionalization of nitroaromatic compounds can often involve hazardous reagents and exothermic reactions. rsc.org Flow chemistry offers significant advantages in terms of safety, scalability, and precise control over reaction parameters. nih.govacs.org Future research could focus on developing continuous flow processes for the nitration of the parent benzonitrile (B105546) or for subsequent functionalization reactions. mdpi.comsyrris.com The integration of these flow systems with automated platforms would enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for biological or materials science applications.

Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and developing more efficient synthetic routes. Advanced in-situ spectroscopic techniques, such as Raman and infrared (IR) spectroscopy, can provide real-time information on the formation of intermediates and the kinetics of the reaction. youtube.comrsc.orgxmu.edu.cn These techniques, often referred to as operando spectroscopy when combined with simultaneous measurement of catalytic activity, can offer valuable insights into the structure-activity relationships of catalysts and help to elucidate complex reaction pathways. wikipedia.orgacs.org

Design of New Molecular Scaffolds Based on the Benzonitrile Framework

The benzonitrile unit is a common motif in medicinal chemistry and materials science. researchgate.netnih.gov The this compound framework can serve as a versatile starting point for the design and synthesis of new molecular scaffolds. ossila.commdpi.com For example, the nitrile group can be converted into other functional groups, such as tetrazoles or amides, which are important in drug design. The combination of the fluorine atom, methyl group, and the versatile nitro group allows for the introduction of diverse functionalities, leading to the creation of novel scaffolds with tailored electronic and steric properties for specific biological targets or material applications. researchgate.netnih.gov

Sustainable and Environmentally Benign Synthetic Routes

There is a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemistry. Future research on this compound and related compounds will likely focus on greener synthetic routes. This includes the use of less toxic and more sustainable reagents, such as exploring alternatives to traditional cyanide sources for the introduction of the nitrile group. researchgate.netacs.orgkaist.ac.krnih.gov The development of catalytic systems that can operate under milder reaction conditions and in greener solvents will also be a key area of investigation. acs.org

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Fluoro-5-methyl-4-nitrobenzonitrile?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Nitration : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

Fluorination : Direct fluorination via halogen exchange (e.g., using KF in polar aprotic solvents like DMF at 80–100°C).

Methylation : Methylation of the ortho position via Friedel-Crafts alkylation or using methyl halides with Lewis acid catalysts.

Note: Substituent reactivity may require protecting groups; for example, the nitrile group is stable under nitration conditions but may require deprotection post-synthesis .

Q. How is the structure of this compound characterized?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR identifies substituent positions. Fluorine coupling (³J~8–10 Hz) and deshielding effects are observed. For example, the nitro group causes downfield shifts in adjacent protons .

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, confirming regiochemistry.

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ peak at m/z 195.05) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution?

- Mechanistic Insight :

- The nitro group (-NO₂) is strongly electron-withdrawing, activating the ring for nucleophilic attack at the meta position.

- Fluorine (-F) exerts an inductive electron-withdrawing effect but ortho/para-directing behavior, competing with -NO₂.

- Methyl group (-CH₃) is electron-donating, destabilizing adjacent positive charges and reducing reactivity at the ortho position.

- Experimental Design: Competitive reactions with amines (e.g., aniline) in DMSO at 60°C reveal regioselectivity via HPLC analysis .

Q. What challenges arise in interpreting NMR data for fluorinated nitrobenzonitriles?

- Data Interpretation :

- Splitting Patterns : Fluorine (¹⁹F) coupling complicates ¹H NMR, producing multiplet splitting (e.g., in , δ 7.66–7.56 ppm for aromatic protons).

- Solvent Artifacts : Polar solvents like CDCl₃ may cause peak broadening; deuterated DMSO is preferred for nitro compounds.

- Dynamic Effects : Rotameric equilibria (e.g., hindered rotation around the nitrile group) can split signals unexpectedly. Use variable-temperature NMR to resolve .

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

- Methodology :

- DFT Calculations : Model transition states for nitration/fluorination steps using Gaussian09 with B3LYP/6-31G(d). Predict activation energies to optimize temperature and catalyst (e.g., AlCl₃ vs. FeCl₃) .

- MD Simulations : Study solvent effects (e.g., acetonitrile vs. THF) on reaction rates using GROMACS.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for nitration of fluorobenzonitrile precursors?

- Case Study :

- Conflict : Study A (PubChem ) reports 75% yield using HNO₃/H₂SO₄, while Study B (Thermo Scientific ) notes 50% yield under similar conditions.

- Resolution :

Control Experiments : Replicate both methods with strict exclusion of moisture (nitration is moisture-sensitive).

HPLC Purity Checks : Impurities in starting material (e.g., residual aldehydes) may depress yields.

Byproduct Analysis : Nitro group over-oxidation to carboxylic acids can occur; use TLC to monitor intermediates .

Applications in Research

Q. What role does this compound play in medicinal chemistry?

- Case Study :

- Kinase Inhibitors : The nitro group participates in hydrogen bonding with ATP-binding pockets (e.g., EGFR kinase). Fluorine enhances metabolic stability by reducing CYP450 oxidation.

- SAR Studies : Methyl substitution improves lipophilicity (logP ~2.1), enhancing blood-brain barrier penetration in CNS drug candidates .

Q. How is this compound utilized in materials science?

- Applications :

- Liquid Crystals : The nitrile group enables dipole-dipole interactions, stabilizing mesophases. Fluorine reduces intermolecular stacking, improving optical clarity.

- Polymer Additives : Nitro groups act as electron-deficient monomers in conductive polymers (e.g., polyaniline composites) .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。